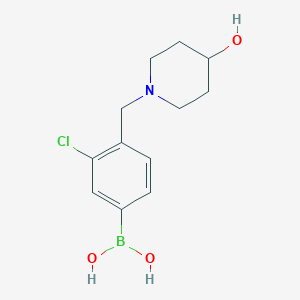

(3-Chloro-4-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic acid

Vue d'ensemble

Description

(3-Chloro-4-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic acid is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a chloro group and a hydroxypiperidinylmethyl group. The unique structure of this compound makes it a valuable reagent in organic synthesis and medicinal chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-4-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups, making it an efficient method for synthesizing complex molecules.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. Additionally, the use of continuous flow reactors could enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

(3-Chloro-4-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a phenylboronic acid derivative.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve mild temperatures and neutral to slightly basic pH.

Major Products Formed

The major products formed from these reactions include boronic esters, phenylboronic acid derivatives, and various substituted phenylboronic acids. These products can be further utilized in organic synthesis and medicinal chemistry.

Applications De Recherche Scientifique

Medicinal Chemistry

Enzyme Inhibition :

Boronic acids are known for their ability to form reversible covalent bonds with serine residues in enzymes, which can inhibit their activity. This property is particularly useful in developing inhibitors for serine proteases and kinases, which play critical roles in various diseases, including cancer and diabetes .

Case Study :

A study investigated the potential of this compound as a therapeutic agent against certain types of cancer. The compound demonstrated significant inhibition of target enzymes involved in tumor progression, suggesting its utility as a lead compound for further drug development .

Organic Synthesis

Suzuki-Miyaura Coupling Reaction :

This compound is utilized as a reagent in the Suzuki-Miyaura coupling reaction, a widely employed method for forming carbon-carbon bonds in organic synthesis. It facilitates the coupling of aryl halides with boronic acids to produce biaryl compounds .

Data Table: Reaction Conditions

| Reactant A | Reactant B | Catalyst | Solvent | Temperature |

|---|---|---|---|---|

| Aryl Halide | Boronic Acid | Pd(PPh₃)₂Cl₂ | Toluene | 80°C |

| Aryl Halide | Boronic Acid | Ni(II) | Ethanol | 60°C |

Material Science

Functionalized Polymers :

Research has shown that boronic acids can be incorporated into polymer structures to create responsive materials. These polymers can undergo changes in properties upon exposure to specific stimuli, such as pH or glucose levels, making them suitable for biomedical applications like drug delivery systems .

Case Study :

A recent investigation into boronic acid-functionalized hydrogels highlighted their potential in controlled drug release applications. The hydrogels were synthesized using this compound as a monomer, demonstrating enhanced responsiveness to environmental changes compared to traditional hydrogels .

Analytical Chemistry

Detection of Biomolecules :

The ability of boronic acids to form complexes with diols makes them useful in analytical chemistry for detecting sugars and other biomolecules. This property has led to the development of sensors that can selectively identify glucose levels in biological fluids.

Data Table: Sensor Performance

| Sensor Type | Detection Limit | Selectivity |

|---|---|---|

| Electrochemical | 1 µM | High |

| Fluorescent | 0.5 µM | Moderate |

Mécanisme D'action

The mechanism of action of (3-Chloro-4-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic acid involves the formation of boronate complexes with target molecules. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to (3-Chloro-4-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic acid include:

Phenylboronic acid: A simpler boronic acid derivative used in organic synthesis and medicinal chemistry.

4-Formylphenylboronic acid: A boronic acid derivative with a formyl group, used in the synthesis of complex organic molecules.

3-Formylphenylboronic acid: Another formyl-substituted boronic acid with applications in organic synthesis and medicinal chemistry.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which provide a versatile platform for chemical modifications and interactions. The presence of the chloro group and the hydroxypiperidinylmethyl group allows for a wide range of chemical transformations and biological applications, making it a valuable compound in various fields of research.

Activité Biologique

(3-Chloro-4-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic acid is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to interact with biological molecules, influencing various biochemical pathways. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Boronic acids, including this compound, typically exert their biological effects through reversible covalent bonding with diols in biomolecules. This interaction can inhibit enzyme activity and alter metabolic pathways. For instance, studies have shown that phenylboronic acids can inhibit the migration and proliferation of cancer cells by targeting key signaling pathways involving Rho family GTPases .

Biological Activity

-

Anticancer Properties :

- Research indicates that boronic acids can inhibit cancer cell migration and proliferation. For example, this compound may exhibit similar effects as other phenylboronic acids by interfering with the actomyosin contractility in cancer cells .

- A study demonstrated that boronic acids could significantly reduce the viability of prostate cancer cells, suggesting potential applications in cancer therapy .

- Antibacterial and Antiviral Activity :

- Enzyme Inhibition :

Case Study 1: Cancer Cell Inhibition

A study investigated the effects of various boronic acids on prostate cancer cell lines, particularly focusing on their impact on Rho GTPases. The results showed that treatment with these compounds led to decreased activity of RhoA and Rac1, which are critical for cell migration and invasion. The study concluded that this compound could be effective in inhibiting metastatic properties of cancer cells .

Case Study 2: Enzyme Interaction

In another research effort, a theoretical model was developed to study the interaction between boronic acids and insulin. The findings suggested that certain derivatives could stabilize insulin better than traditional stabilizers, indicating potential applications in diabetes management . Although this study did not focus solely on this compound, it highlights the broader implications of boronic acids in therapeutic contexts.

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

[3-chloro-4-[(4-hydroxypiperidin-1-yl)methyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BClNO3/c14-12-7-10(13(17)18)2-1-9(12)8-15-5-3-11(16)4-6-15/h1-2,7,11,16-18H,3-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBWMSRVVCSCYQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)CN2CCC(CC2)O)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.